molecular formula C24H19Cl2NO3 B11273514 1-(4-chlorobenzyl)-5-(2-chlorophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-(4-chlorobenzyl)-5-(2-chlorophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11273514
M. Wt: 440.3 g/mol
InChI Key: VVCARATVMMFVQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-CHLOROPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes chlorophenyl, hydroxy, and methoxyphenyl groups

Properties

Molecular Formula

C24H19Cl2NO3

Molecular Weight

440.3 g/mol

IUPAC Name

2-(2-chlorophenyl)-1-[(4-chlorophenyl)methyl]-4-hydroxy-3-(4-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H19Cl2NO3/c1-30-18-12-8-16(9-13-18)21-22(19-4-2-3-5-20(19)26)27(24(29)23(21)28)14-15-6-10-17(25)11-7-15/h2-13,22,28H,14H2,1H3

InChI Key

VVCARATVMMFVQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=CC=C3Cl)CC4=CC=C(C=C4)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-CHLOROPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(2-CHLOROPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Halogenation or alkylation of aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine gas). Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while halogenation of the aromatic ring can produce various halogenated derivatives.

Scientific Research Applications

5-(2-CHLOROPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-CHLOROPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(2-CHLOROPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups and structural features

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